REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([C:6]([CH2:8][C:9]([CH3:11])=O)=O)=[O:5].[CH3:12][NH:13][NH2:14]>C(O)C>[CH3:12][N:13]1[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:8][C:9]([CH3:11])=[N:14]1
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Name
|
|
Quantity
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31.6 g
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Type
|
reactant
|
Smiles
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CCOC(=O)C(=O)CC(=O)C
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
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methyl hydrazine
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Quantity
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12 g
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Type
|
reactant
|
Smiles
|
CNN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was then refluxed gently for 1 hr
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Duration
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1 h
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Type
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CUSTOM
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Details
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whereupon most of the ethanol was removed in vacuo
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Type
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ADDITION
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Details
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The residue was poured into 5% NaCl solution
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Type
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EXTRACTION
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Details
|
the product extracted with chloroform (3×100 ml)
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Type
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WASH
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Details
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The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was then distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |